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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

. J

Technical Whitepaper on Isolation, Characterization, and
Mechanistic Origin[1][2]
Executive Summary & Identity Confirmation

In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European
Pharmacopoeia) represents a critical process-related impurity.[1][2][3] Unlike oxidative
degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-
extended analogue.[1][2][3]

Correct structural identification is the prerequisite for establishing control strategies.[1][2][3]
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Attribute Specification

Common Name Quetiapine Impurity N (EP)

2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-
Chemical Name yl)piperazin-1-yllethoxy]ethyl]piperazin-1-
yllethoxy]ethanol

CAS Number 1800291-86-4

Molecular Formula C29H41Ns03S

Molecular Weight 539.73 g/mol

Structural Class Dipiperazine Diether (Side-chain homologue)

Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl
metabolites due to the "N" designation.[1][2][3] It is imperative to note that Impurity N refers to
the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation
state of the nitrogen.[1][2][3]

Mechanistic Origin

Understanding the formation of Impurity N requires analyzing the nucleophilic substitution
reaction used to synthesize Quetiapine.[1][2][3]

The Primary Reaction

Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl
Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).[1][2][3]

The Impurity Pathway

Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or
through a side reaction during the HEEP synthesis.[1][2][3]

o HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.

o Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit
of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-
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[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yllethoxy]ethyl]piperazine.[1][2][3]

e Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride,
yielding Impurity N.[1][2][3]

Visualization: Formation Pathway

+ HEEP Quetiapine API
11-chloro-dibenzol[b,f][1,4]thiazepine gl (Target)
(Imidoy! Chloride) + Dipiperazine Contaminant
(Competitive Reaction)

Over-alkylation Impurity N

HEEP Reagent during synthesis > Dipiperazine Contaminant . ¥ (Dipiperazine Diether)

(Standard Side Chain) (Extended Side Chain)

Click to download full resolution via product page

Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via
contaminated side-chain reagents.[1][2][3]

Analytical Strategy & Elucidation

To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is
required.[1][2][3][4]

A. High-Resolution Mass Spectrometry (HRMS)
The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]
e Quetiapine [M+H]+:m/z 384.17[1][3]

e Impurity N [M+H]+:m/z 540.30[1][3]

e Mass Shift:

= 156.13 Da.[1][2][3]

o This shift corresponds exactly to the insertion of one Piperazine unit (CaHsNz2) + one
Ethoxy unit (C2H4O) minus two hydrogens (due to bonding).[1][2][3]
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o Calculation: CeH12N20 unit addition fits the mass difference.[1][2][3]
Fragmentation Pattern (MS/MS):

e Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-
piperazine fragment.[1][2][3][5] This confirms the tricyclic core is intact.[1][2][3]

o Impurity Specific lons: Impurity N will show intermediate fragments at m/z > 400,
representing the loss of the terminal hydroxy-ethyl group but retention of the second
piperazine ring.[1][2][3]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight
adducts.[1][2][3]

. . Quetiapine (1H Impurity N (1H . .
Signal Region Diagnostic Feature
NMR) NMR)
Aromatic (6.8 - 7.6 Core structure
Integrates to 8H Integrates to 8H ] ]
ppm) identical.[1][2][3]
) ) Key Differentiator:
Piperazine (2.4 - 3.5 Integrates to 8H (1 Integrates to 16H (2 ) ) )
) ing) ings) Doubling of piperazine
m rin rings
PP 9 9 signals.[1][3]
Ether Linkage (- ) ] Extended ether chain
2 sets of triplets 4 sets of triplets o
OCH2CHz2-) visible.[1][2][3]
Terminal -CH20H Triplet (~3.5 ppm) Triplet (~3.5 ppm) Present in both.[1][3]

13C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region
(45-70 ppm).[1][2][3] The symmetry of the piperazine rings may lead to overlapping peaks, but
the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).

[2][3]

Experimental Protocol: Isolation & Characterization

Self-Validating Workflow: Ensure system suitability before running the isolation.[1][2][3]
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Step 1: Enrichment (Optional)

If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]
o Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]
o Evaporate solvent to dryness.[1][2][3]

e Reconstitute in Methanol/Water (50:50).

Step 2: Preparative HPLC Isolation

Isolate the impurity to >95% purity for spectral analysis.[1][2][3]

e Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10um).[1]
[2][3]

» Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for
basic impurities to improve peak shape.[1][2][3]

» Mobile Phase B: Acetonitrile.[1][2][3]
o Gradient:
o 0-5 min: 20% BJ[1][2][3]
o 5-25 min: Linear ramp to 80% B
o 25-30 min: Hold 80% B
e Flow Rate: 15-20 mL/min.
o Detection: UV at 254 nm.[1][2][3]

o Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more
lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in
reverse phase).[1][2][3]

Step 3: Structural Confirmation[1][2][3][7]
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¢ Lyophilize the collected fraction.[1][2][3]
¢ Dissolve in DMSO-d6 (preferred over CDClIs for better resolution of OH protons).
e Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]

References
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¢ PubChem. Quetiapine Related Compounds. National Library of Medicine.[2][3] Available at:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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